"1-propyl-1H-indole-3-carboxylic acid" basic properties
"1-propyl-1H-indole-3-carboxylic acid" basic properties
An In-depth Technical Guide to 1-propyl-1H-indole-3-carboxylic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-propyl-1H-indole-3-carboxylic acid, a derivative of the versatile indole-3-carboxylic acid scaffold. While the parent compound and its various analogs have been extensively studied for their diverse biological activities, 1-propyl-1H-indole-3-carboxylic acid remains a less-explored molecule with significant research potential. This document synthesizes fundamental physicochemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, and explores potential biological activities based on the established pharmacology of related compounds. This guide is intended for researchers in medicinal chemistry, drug development, and chemical biology, offering a foundational understanding and practical methodologies for investigating this promising compound.
Introduction and Scientific Context
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of indole-3-carboxylic acid, in particular, have garnered substantial interest for their wide-ranging therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3] The parent compound, indole-3-carboxylic acid, is a known plant metabolite and has been identified as a key intermediate in the synthesis of novel bioactive molecules.[3][4]
Modification at the N-1 position of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives. The introduction of an n-propyl group, as in 1-propyl-1H-indole-3-carboxylic acid (Figure 1), enhances lipophilicity compared to the parent molecule, which can significantly influence membrane permeability, protein binding, and metabolic stability. This guide focuses specifically on this N-propyl derivative, providing a technical framework to stimulate and support further research into its unique chemical and biological profile.
Figure 1. Chemical Structure of 1-propyl-1H-indole-3-carboxylic acid.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for 1-propyl-1H-indole-3-carboxylic acid is limited, a combination of data from chemical suppliers and predictive models provides a solid baseline.
| Property | Value | Source |
| CAS Number | 141102-07-0 | [5][6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [7] |
| Molecular Weight | 203.24 g/mol | [8] |
| Monoisotopic Mass | 203.09464 Da | [7] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | General solubility for carboxylic acids: Soluble in organic solvents like ethanol, DMSO, and DMF.[9][10][11] Low solubility expected in water.[10] | General Data |
| XlogP (Predicted) | 2.4 | [7] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Note: Many physical properties, such as melting and boiling points, are not yet experimentally determined in public literature. The increased nonpolar character from the propyl group suggests it is a solid at room temperature with low aqueous solubility.[10][12]
Synthesis and Purification
The synthesis of 1-propyl-1H-indole-3-carboxylic acid can be efficiently achieved through a two-step process starting from a commercially available indole-3-carboxylic acid ester, such as the methyl or ethyl ester. The methodology involves N-alkylation followed by ester hydrolysis.
Synthetic Workflow Diagram
Caption: Synthetic route for 1-propyl-1H-indole-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-substituted indole derivatives.[13][14]
Step 1: Synthesis of Ethyl 1-propyl-1H-indole-3-carboxylate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF. Allow the suspension to stir for 15 minutes.
-
Indole Addition: Dissolve ethyl 1H-indole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Causality: The indole N-H proton is acidic and is readily deprotonated by a strong base like NaH to form a nucleophilic indolide anion. DMF is an ideal polar aprotic solvent for this type of reaction.
-
-
Alkylation: After stirring for 30-45 minutes at 0 °C, add 1-iodopropane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: 1-Iodopropane is an effective electrophile for the Sₙ2 reaction with the indolide anion. The iodide is an excellent leaving group.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ester intermediate.
-
Step 2: Synthesis of 1-propyl-1H-indole-3-carboxylic acid (Hydrolysis)
-
Reaction Setup: Dissolve the purified ethyl 1-propyl-1H-indole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).[14]
-
Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. This is a standard saponification reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3 using 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[15]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the N-methylene group). Aromatic protons on the indole ring will appear in the aromatic region (~7.0-8.2 ppm), and the C2-H proton will be a distinct singlet. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The carbon NMR will show three distinct signals for the propyl group carbons, signals for the eight carbons of the indole core, and a signal for the carboxyl carbon (~165-175 ppm).
For reference, ¹H NMR data for the parent indole-3-carboxylic acid in Methanol-d4 shows aromatic signals at 7.15, 7.42, 7.94, and 8.06 ppm.[16][17]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Predicted Mass: [M+H]⁺ = 204.10192; [M-H]⁻ = 202.08736.[7]
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry of indole derivatives typically involves fragmentation of the side chains and cleavage of the indole ring.[18] Analysis of the fragmentation pattern can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[19]
Potential Biological Activity and Mechanism of Action
While direct biological data for 1-propyl-1H-indole-3-carboxylic acid is not yet published, the extensive research on related analogs allows for informed hypotheses about its potential therapeutic applications.
Antihypertensive Activity via Angiotensin II Receptor Blockade
Recent studies have identified novel indole-3-carboxylic acid derivatives as potent Angiotensin II receptor 1 (AT₁) antagonists, with efficacy superior to the commercial drug losartan.[2] The AT₁ receptor is a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure. Blockade of this receptor prevents angiotensin II from exerting its vasoconstrictive effects, leading to a decrease in blood pressure.
Caption: Hypothesized mechanism of action via AT₁ receptor blockade.
The N-propyl substitution could enhance binding affinity to the hydrophobic pockets of the AT₁ receptor, potentially making it a potent candidate for further investigation as an antihypertensive agent.
Herbicidal and Plant Growth Regulatory Activity
Indole-3-acetic acid (IAA) is the most common natural plant hormone of the auxin class. Many synthetic indole derivatives exhibit auxin-like or anti-auxin properties. Recently, novel indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1, demonstrating significant herbicidal activity.[13][14][20] The structural similarity of 1-propyl-1H-indole-3-carboxylic acid to these compounds suggests it could be explored for applications in agriculture as a novel herbicide or plant growth regulator.
Anticancer and Anti-inflammatory Potential
The indole-3-carboxylic acid scaffold is present in compounds with demonstrated anticancer and anti-inflammatory activities.[1][3][21] For instance, some derivatives modulate key inflammatory pathways like NF-κB and COX-2, while others enhance the efficacy of existing chemotherapeutics like doxorubicin.[1][21] The specific effects of the N-propyl substitution on these activities would be a valuable area of future research.
Conclusion
1-propyl-1H-indole-3-carboxylic acid is a structurally intriguing derivative of a well-validated pharmacophore. This guide provides a comprehensive foundation for its synthesis, purification, and characterization. Based on the activities of related compounds, it holds significant, albeit underexplored, potential as an antihypertensive, herbicidal, or anticancer agent. The protocols and scientific rationale presented herein are intended to empower researchers to further investigate this compound and unlock its full therapeutic or agrochemical potential.
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